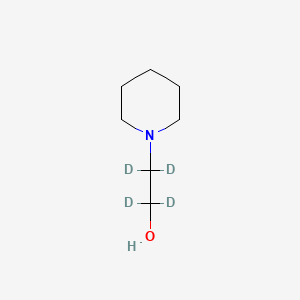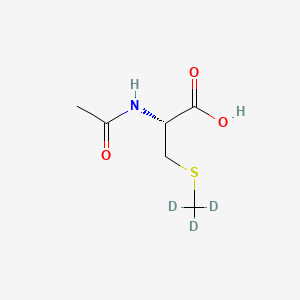
N-Acetyl-S-methyl-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Acetyl-S-methyl-L-cysteine-d3” is a stable isotope labelled metabolite . It is also known as “S-Methylmercapturic Acid-d3” and has a molecular formula of C6H8D3NO3S . The molecular weight is 180.24 .
Physical And Chemical Properties Analysis
“N-Acetyl-S-methyl-L-cysteine-d3” has a molecular weight of 180.24 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Antioxidant and Free Radical Scavenger
“N-Acetyl-S-methyl-L-cysteine-d3” is known to increase the cellular pool of free-radical scavengers . This makes it a potent antioxidant, protecting cells from damage caused by harmful molecules known as free radicals.
Mucolytic Agent
This compound acts as a mucolytic agent . It helps in breaking down mucus, making it less thick and sticky, and easier to cough up. This property is beneficial in treating conditions that involve thick mucus, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Inhibition of HIV Replication
Research has shown that “N-Acetyl-S-methyl-L-cysteine-d3” can inhibit the replication of the Human Immunodeficiency Virus (HIV) . This could potentially make it a valuable tool in the treatment and prevention of HIV/AIDS.
Neuroprotection
The compound has been reported to prevent apoptosis (programmed cell death) in neuronal cells . This suggests that it could have neuroprotective effects, potentially helping in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Induction of Apoptosis in Smooth Muscle Cells
Interestingly, while “N-Acetyl-S-methyl-L-cysteine-d3” prevents apoptosis in neuronal cells, it induces apoptosis in human and rat smooth muscle cells . This property could be exploited in the treatment of conditions involving abnormal growth of smooth muscle cells, such as certain types of cancer and fibrosis.
Substrate for Microsomal Glutathione Transferase
“N-Acetyl-S-methyl-L-cysteine-d3” may serve as a substrate for microsomal glutathione transferase . This enzyme plays a crucial role in the detoxification of xenobiotics, suggesting potential applications of the compound in enhancing the body’s detoxification processes.
Mechanism of Action
Target of Action
N-Acetyl-S-methyl-L-cysteine-d3, similar to N-acetylcysteine, primarily targets the glutathione synthesis pathway . Glutathione is a potent antioxidant that protects cells from oxidative stress and maintains the redox state inside them .
Mode of Action
N-Acetyl-S-methyl-L-cysteine-d3 acts as a precursor to cysteine . It is hydrolyzed intracellularly to cysteine, which then replenishes glutathione . N-Acetyl-S-methyl-L-cysteine-d3 also supplies thiol groups, which can directly bind with toxic metabolites in hepatocytes and enhance non-toxic sulfate conjugation .
Biochemical Pathways
N-Acetyl-S-methyl-L-cysteine-d3 affects the glutathione synthesis pathway . By replenishing cysteine, it increases the availability of glutathione, a critical antioxidant in the body . This action helps neutralize free radicals and reduce oxidative stress .
Pharmacokinetics
N-Acetyl-S-methyl-L-cysteine-d3, like N-acetylcysteine, is rapidly absorbed after administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of n-acetyl-s-methyl-l-cysteine-d3 into protein peptide chains and the formation of a variety of metabolites . The elimination half-life of N-acetylcysteine is approximately 5.6 hours , and it is excreted via the kidneys (30%) and feces (3%) .
Result of Action
The primary result of N-Acetyl-S-methyl-L-cysteine-d3 action is the replenishment of glutathione levels . This action helps protect cells from oxidative stress and maintain the redox state inside them . It also enhances non-toxic sulfate conjugation, which can help neutralize toxic metabolites .
Action Environment
The action of N-Acetyl-S-methyl-L-cysteine-d3 can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce oxidative stress can increase the demand for glutathione, potentially enhancing the effects of N-Acetyl-S-methyl-L-cysteine-d3 . Additionally, factors such as diet, lifestyle, and overall health status can influence the body’s glutathione levels and thus the efficacy of N-Acetyl-S-methyl-L-cysteine-d3 .
properties
IUPAC Name |
(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCORNOFFGTB-OJWMFZEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

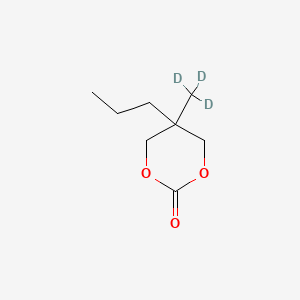
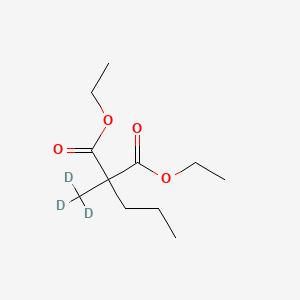
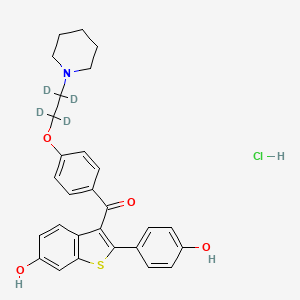
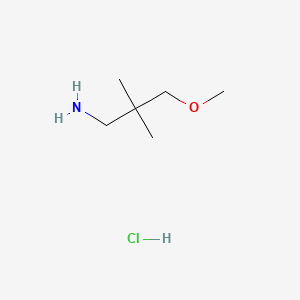
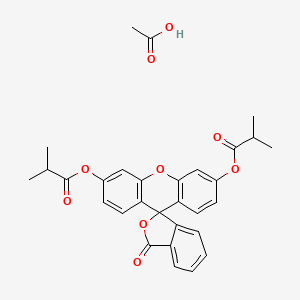

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
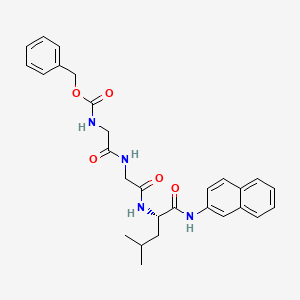
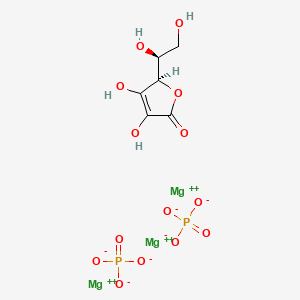
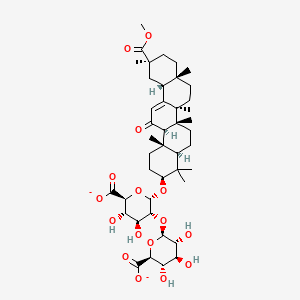
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

